2,4-Dichloro-1-ethanesulfonylbenzene
Overview
Description
2,4-Dichloro-1-ethanesulfonylbenzene is a chemical compound that has garnered attention due to its versatile applications in various fields of scientific research. This compound is characterized by the presence of two chlorine atoms and an ethanesulfonyl group attached to a benzene ring, making it a valuable intermediate in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-ethanesulfonylbenzene typically involves the chlorination of 1-ethanesulfonylbenzene under controlled conditions. The reaction is carried out using chlorine gas in the presence of a suitable catalyst, such as iron(III) chloride, to facilitate the substitution of hydrogen atoms with chlorine atoms on the benzene ring. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and efficiency. The process involves the use of large quantities of chlorine gas and catalysts, with stringent control over reaction parameters to minimize by-products and maximize the yield of the target compound.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-1-ethanesulfonylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The ethanesulfonyl group can be oxidized to form sulfonic acids or sulfonates.
Reduction Reactions: The compound can be reduced to form corresponding ethanesulfonyl derivatives with different oxidation states.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, with the reaction typically carried out in polar solvents such as ethanol or water.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions include substituted benzene derivatives, sulfonic acids, and reduced ethanesulfonyl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-Dichloro-1-ethanesulfonylbenzene is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its ability to react with nucleophilic sites in biological molecules.
Medicine: It is explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes and receptors.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2,4-Dichloro-1-ethanesulfonylbenzene exerts its effects involves the interaction of its reactive sites with target molecules. The chlorine atoms and ethanesulfonyl group can form covalent bonds with nucleophilic centers in biological and chemical systems, leading to the modification of molecular structures and inhibition of enzymatic activities. The pathways involved include nucleophilic substitution and addition reactions, which alter the function and activity of the target molecules.
Comparison with Similar Compounds
2,4-Dichloro-1-ethanesulfonylbenzene can be compared with other similar compounds, such as:
2,4-Dichlorobenzenesulfonyl chloride: This compound also contains chlorine atoms and a sulfonyl group but differs in its reactivity and applications.
2,4-Dichlorobenzene: Lacks the ethanesulfonyl group, making it less reactive in certain chemical reactions.
1,3-Dichloro-2-propanesulfonylbenzene: Contains a propanesulfonyl group instead of ethanesulfonyl, leading to different chemical properties and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and versatility in various applications.
Properties
IUPAC Name |
2,4-dichloro-1-ethylsulfonylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O2S/c1-2-13(11,12)8-4-3-6(9)5-7(8)10/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDFZJIMZDMSGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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